1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
Description
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3 |
InChI Key |
LVNFKWOEAAOEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ZERENEX ZXG000495 involves multiple steps, including the use of heterocyclic building blocks and boronic acids. The synthetic routes typically involve:
Formation of Heterocyclic Rings: The initial step involves the formation of heterocyclic rings through cyclization reactions.
Functionalization: The heterocyclic rings are then functionalized with various chemical groups to enhance their reactivity.
Coupling Reactions: Boronic acids and esters are used in coupling reactions, such as Suzuki coupling, to form the final compound.
Industrial production methods for ZERENEX ZXG000495 are optimized for scalability and cost-effectiveness. These methods include the use of automated synthesis platforms and high-throughput screening techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
ZERENEX ZXG000495 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
ZERENEX ZXG000495 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays to study enzyme activity and protein interactions.
Medicine: ZERENEX ZXG000495 is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ZERENEX ZXG000495 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Phenoxy Substituent Variations: The 2,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to the 3,5-dimethylphenoxy group in ’s β-sympatholytic agent. This substitution may alter membrane penetration and metabolic stability .
Amine Substituents: The 2-methylpiperidine in the target compound provides a constrained cyclic amine, contrasting with the linear isopropylamino group in ’s β-sympatholytic agent. Cyclic amines often improve receptor binding selectivity due to reduced conformational flexibility . Piperazine-containing analogs (e.g., ) exhibit β-blocker activity (e.g., Avishot®), whereas piperidine derivatives may target different receptor subtypes or exhibit varied pharmacokinetics .
Pharmacological Activity: The β-sympatholytic agent in demonstrates triple iodination for enhanced radiocontrast properties, a feature absent in the target compound. This highlights the role of halogenation in diagnostic applications . Antiarrhythmic and spasmolytic activities are reported for indole-containing analogs (–7), suggesting that structural variations in the propanolamine backbone can diversify therapeutic applications .
Notes
Data Limitations: Direct pharmacological data for 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol are sparse; inferences are drawn from structurally related compounds .
Structural-Activity Relationships: Minor substituent changes (e.g., methyl group positions on phenoxy/piperidine rings) significantly impact receptor affinity and metabolic stability .
Industrial Relevance : Supplier listings for hydrochloride salts (–21) indicate research-scale availability, though clinical applications remain unconfirmed .
Biological Activity
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol, also known by its chemical identifier CAS 478614-58-3, is a substituted piperidine compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a piperidinyl moiety, suggesting possible interactions with various biological targets.
Biological Activity Overview
The biological activity of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol primarily revolves around its role as an orexin type 2 receptor agonist . Research indicates that compounds with similar structures exhibit significant effects on neuropeptide signaling pathways, which are crucial for regulating various physiological processes including appetite, sleep, and energy metabolism .
Orexin receptors (OX1R and OX2R) are G protein-coupled receptors that play vital roles in the regulation of arousal, wakefulness, and appetite. Agonists of these receptors can potentially enhance alertness and metabolic activity. The specific mechanism by which 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol exerts its effects involves:
- Binding Affinity : The compound's affinity for orexin receptors has been demonstrated in various in vitro assays.
- Signal Transduction : Upon binding to the receptor, it activates downstream signaling pathways that influence neuronal excitability and neurotransmitter release.
In Vitro Studies
In vitro studies have shown that this compound effectively stimulates orexin receptors, leading to increased intracellular calcium levels and enhanced neurotransmitter release. These findings suggest potential applications in treating disorders related to orexin deficiency, such as narcolepsy or obesity.
In Vivo Studies
Animal studies have demonstrated the efficacy of this compound in modulating sleep-wake cycles and food intake. For instance:
- Sleep Regulation : Mice administered with the compound showed increased wakefulness compared to controls.
- Appetite Suppression : The compound also exhibited potential in reducing food intake in hyperphagic models.
Case Studies
A notable case study involved the administration of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol in a rodent model of obesity. Results indicated a statistically significant reduction in body weight and fat mass over a period of four weeks compared to a placebo group .
| Study Type | Model Used | Dosage | Duration | Outcome |
|---|---|---|---|---|
| In Vitro | Neuronal cell lines | Varies | N/A | Increased calcium signaling |
| In Vivo | Rodent obesity model | 10 mg/kg | 4 weeks | Reduced body weight and food intake |
Q & A
Q. What are the established synthetic routes for 1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Phenolic Ether Formation : Reacting 2,4-dimethylphenol with epichlorohydrin under basic conditions to form the epoxide intermediate.
Ring-Opening Reaction : Introducing 2-methylpiperidine via nucleophilic attack on the epoxide, yielding the propan-2-ol backbone.
Purification : Chromatographic techniques (e.g., silica gel column) or crystallization are used to isolate the final product.
Q. Key Considerations :
- Regioselectivity in the epoxide ring-opening step is critical. Steric hindrance from the 2-methyl group on piperidine favors nucleophilic attack at the less substituted carbon of the epoxide .
- Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity. For example, dry dichloromethane under mild conditions (RT, 5–10 min) optimizes efficiency in similar phenolic ether syntheses .
Q. How is the stereochemistry of 1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol resolved, and what analytical techniques validate its structure?
Methodological Answer:
- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysis during synthesis. For example, (2R,2S)-configurations in related propan-2-ol derivatives are resolved via chiral HPLC or enzymatic kinetic resolution .
- Structural Validation :
- δ 1.2–1.5 ppm (2-methylpiperidinyl CH₃),
- δ 6.7–7.1 ppm (aromatic protons from 2,4-dimethylphenoxy group) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be analyzed, particularly in antifungal vs. adrenergic receptor studies?
Methodological Answer: Contradictions may arise due to:
- Target Selectivity : The compound’s dual pharmacophores (phenolic ether and piperidine) could interact with both fungal CYP51 enzymes and adrenergic receptors.
- Experimental Design :
Q. What strategies optimize the regioselective iodination of the 2,4-dimethylphenoxy moiety for radiolabeling or SAR studies?
Methodological Answer:
- Iodination Reagents : Use hypervalent iodine reagents (e.g., 1,3,5-triiodo-2,4-dimethylphenol derivatives) for regioselective ortho/para iodination.
- Regioselectivity Control : Electron-donating methyl groups direct iodination to the ortho and para positions relative to the phenolic oxygen.
Q. Synthetic Workflow :
Protect the piperidine nitrogen with a TEMPO spin label to prevent side reactions.
Perform iodination under anhydrous conditions.
Q. How does the compound’s conformational flexibility impact its binding to macromolecular targets, and how is this analyzed?
Methodological Answer:
- Computational Modeling :
- Experimental Validation :
Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable research applications?
Methodological Answer:
- Limitations :
- Low yields in epoxide formation due to competing polymerization.
- Chirality control in the propan-2-ol linker.
- Solutions :
- Flow Chemistry : Continuous flow reactors minimize side reactions in epoxide synthesis.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) for enantioselective resolution of racemic mixtures .
Key Research Gaps and Contradictions
- vs. 2 : High-yield iodination methods (95–99%) conflict with older protocols requiring excess reagents. This suggests newer reagents (e.g., triiodo reagent 1) improve efficiency but need validation for sterically hindered substrates .
- vs. 19 : Crystal structures of analogous compounds show divergent binding modes in antifungal vs. adrenergic targets, highlighting the need for dual-activity optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
